1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
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Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl and sulfonyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions involving ethylenediamine and dihaloalkanes.
Step 2: Introduction of the diphenylmethyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
Step 3: Sulfonylation of the dimethylphenyl group using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the CNS, modulating neurotransmitter release or receptor activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(phenylmethyl)piperazine
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(methylphenyl)piperazine
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)azepane
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or variations in the sulfonyl group can significantly alter the compound’s chemical and biological properties.
- Uniqueness: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine is unique due to its specific combination of substituents, which may confer distinct pharmacological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-benzhydryl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-20-13-14-24(19-21(20)2)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYQUIHJYHNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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